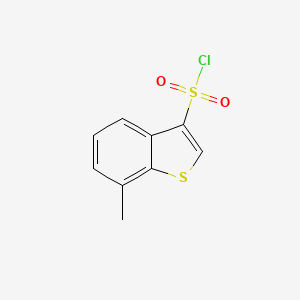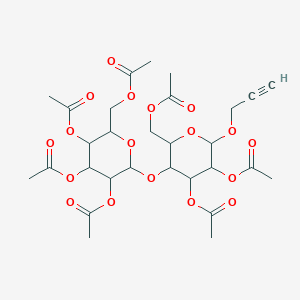
Propargyl beta-D-lactopyranoside heptaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propargyl beta-D-lactopyranoside heptaacetate is a chemical compound with the molecular formula C21H26O11. It is a derivative of beta-D-lactopyranoside, where the hydroxyl groups are acetylated, and a propargyl group is attached. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl beta-D-lactopyranoside heptaacetate can be synthesized through the acetylation of propargyl beta-D-lactopyranoside. The process involves the reaction of propargyl beta-D-lactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl beta-D-lactopyranoside heptaacetate undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form carbonyl compounds.
Reduction: The acetyl groups can be reduced to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of beta-D-lactopyranoside with hydroxyl groups.
Substitution: Formation of derivatives with various functional groups attached to the lactopyranoside ring.
Aplicaciones Científicas De Investigación
Propargyl beta-D-lactopyranoside heptaacetate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent or as a precursor for drug development.
Industry: In the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of propargyl beta-D-lactopyranoside heptaacetate involves its interaction with specific molecular targets. The propargyl group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioconjugation and labeling studies. The acetyl groups can be hydrolyzed to release the active beta-D-lactopyranoside, which can interact with enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Propargyl beta-D-glucopyranoside heptaacetate
- Propargyl beta-D-mannopyranoside heptaacetate
- Propargyl beta-D-galactopyranoside heptaacetate
Uniqueness
Propargyl beta-D-lactopyranoside heptaacetate is unique due to its specific propargyl and acetyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers unique advantages in click chemistry and bioconjugation applications .
Propiedades
Fórmula molecular |
C29H38O18 |
|---|---|
Peso molecular |
674.6 g/mol |
Nombre IUPAC |
[4,5-diacetyloxy-6-prop-2-ynoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H38O18/c1-9-10-37-28-26(43-18(7)35)25(42-17(6)34)23(21(45-28)12-39-14(3)31)47-29-27(44-19(8)36)24(41-16(5)33)22(40-15(4)32)20(46-29)11-38-13(2)30/h1,20-29H,10-12H2,2-8H3 |
Clave InChI |
NXVPJXKDYQZVDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



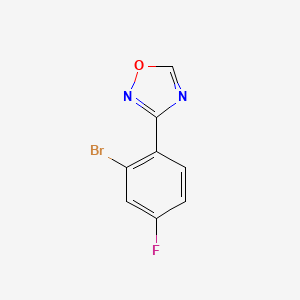
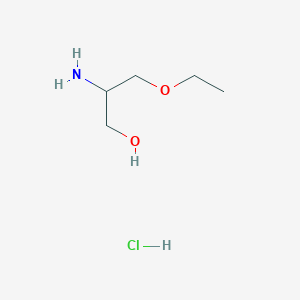
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
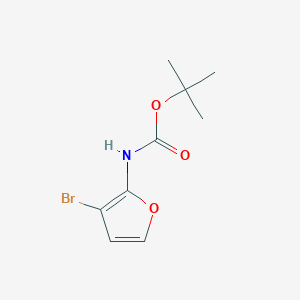

![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
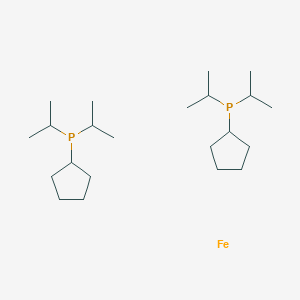
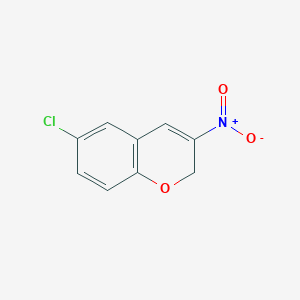
![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
